N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Coumarin derivatives CYP enzyme probes Medicinal chemistry building blocks

This N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic coumarin-3-propanamide derivative purpose-built for CYP enzyme selectivity profiling and NAAA inhibitor SAR exploration. Unlike generic 7-hydroxy-4,8-dimethylcoumarin, its C3-propanamide-N-benzyl extension introduces a flexible, hydrogen-bond-capable pharmacophore that fundamentally alters biological recognition, solubility, and membrane permeability profiles. The compound serves as a versatile intermediate for parallel library synthesis—the benzyl group, coumarin core, and linker length can each be independently modified. For researchers requiring this precise benzylated-amide topology, substitution with core coumarin (CAS 4115-76-8) or the free acid (CAS 500204-30-8) will yield irreproducible results. Available through research chemical suppliers; contact us for bulk or custom synthesis inquiries.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B7756281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C21H21NO4/c1-13-16-8-10-18(23)14(2)20(16)26-21(25)17(13)9-11-19(24)22-12-15-6-4-3-5-7-15/h3-8,10,23H,9,11-12H2,1-2H3,(H,22,24)
InChIKeySSMKDTDWMTUTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide: Physicochemical Identity and Compound Class


N-Benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide (CAS: not assigned; molecular formula C21H21NO4; MW 351.40 g/mol) is a synthetic, small-molecule coumarin-3-propanamide derivative belonging to the broader 7-hydroxy-4,8-dimethylcoumarin (chromen-2-one) scaffold family . This compound is characterized by a benzylamide side chain tethered via a propanamide linker at the C3 position, yielding a rotatable-bond-rich (7 rotatable bonds), hydrogen-bond-capable (3 donors, 4 acceptors) structure with a cLogP of approximately 3.2, placing it in drug-like chemical space . The compound is commercially available exclusively through research chemical suppliers and has not been assigned a ChEMBL ID, indicating it is a relatively underexplored derivative within the coumarin chemical space [1]. Its structural curiosity lies in the steric and electronic interplay between the 7-hydroxy, 4,8-dimethyl substitution on the coumarin core and the N-benzyl amide side chain—a motif that differentiates it from the more thoroughly studied 3-unsubstituted, 3-acetyl, or 3-carboxylate coumarin analogs.

Why Procuring a Generic 7-Hydroxy-4,8-dimethylcoumarin Cannot Replace N-Benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide


Substituting the target compound with the simpler core 7-hydroxy-4,8-dimethylcoumarin (CAS 4115-76-8) or even with 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (CAS 500204-30-8) would fundamentally alter biological recognition, solubility, and membrane permeability profiles [1]. The C3 propanamide-N-benzyl extension introduces a flexible, hydrogen-bond-capable side chain that is absent in the core scaffold. In coumarin-based CYP2A6 inhibitor SAR, introducing hydrophobic substituents at C3 dramatically modulates potency and isoform selectivity compared to unsubstituted or C4-substituted analogs; for example, 6,7-dihydroxycoumarin exhibits an IC50 of 0.39 μM against CYP2A6, while C4-phenyl substitution abolishes CYP2A6 inhibitory activity entirely [2]. The N-benzyl amide motif additionally confers a distinct hydrogen-bond donor/acceptor pharmacophore that is not recapitulated by ester (e.g., ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate) or free acid analogs, potentially altering target engagement profiles and physicochemical handling properties. For researchers requiring a coumarin scaffold with a C3-linked, terminally benzylated amide side chain—whether as a CYP enzyme probe, a synthetic intermediate, or a scaffold-hopping starting point—generic substitution would yield irreproducible results [2].

Quantitative Differentiation Evidence for N-Benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide Against Closest Analogs


Structural Differentiation: C3-Propanamide-N-Benzyl Extension Versus C3-Unsubstituted and C3-Propanoic Acid Analogs

The target compound possesses a unique C3 substitution pattern (propanamide-N-benzyl linker) that is structurally absent in the most common 7-hydroxy-4,8-dimethylcoumarin analogs. The closest commercially available comparators include the C3-unsubstituted core 7-hydroxy-4,8-dimethylcoumarin (MW 190.20), 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (MW 262.26), and various N-substituted propanamide analogs (e.g., N-(pyridin-2-ylmethyl), N-(3-methoxybenzyl), N-(4-methylbenzyl), and N-(furan-2-ylmethyl) variants) [1]. The N-benzyl substituent on the target compound provides a calculated cLogP of approximately 3.2 and a topological polar surface area (tPSA) of approximately 75 Ų, placing it in a distinct physicochemical property space relative to the more polar free acid analog (cLogP ~1.8, tPSA ~95 Ų) and the less lipophilic heterocyclic N-substituted variants [2].

Coumarin derivatives CYP enzyme probes Medicinal chemistry building blocks

CYP2A6 Inhibitory Activity: Class-Level SAR Inference from 7-Hydroxycoumarin Analog Studies

No direct CYP2A6 IC50 value has been published in peer-reviewed literature for the target compound. However, class-level SAR from a systematic study of 7-hydroxycoumarin analogs (Qi et al., 2019, Eur J Pharm Sci) demonstrates that C3 substitution critically modulates CYP2A6 inhibitory potency and CYP isoform selectivity [1]. In this study, 6,7-dihydroxycoumarin (1) and 7,8-dihydroxycoumarin (9) exhibited CYP2A6 IC50 values of 0.39 μM and 4.61 μM, respectively, compared to the clinical CYP2A6 inhibitor methoxsalen (IC50 0.43 μM) [1]. Importantly, introducing hydrophobic substituents at C4, C6, or C8 reduced CYP2A6 inhibitory activity in a size- and charge-dependent manner, while C3 modifications were not systematically explored in this dataset [1]. A more recent coumarin SAR study (Yamaguchi et al., 2023, Bioorg Med Chem Lett) identified coumarin-based CYP2A6 inhibitors more potent and selective than methoxsalen, with IC50 values in the sub-micromolar range, but did not include the target compound [2]. The target compound's C3-propanamide-N-benzyl extension occupies a structural space that is distinct from the C4/C6/C8-substituted analogs studied to date, representing an untested hypothesis for CYP2A6 modulation.

CYP2A6 inhibition Coumarin 7-hydroxylation Enzyme kinetics

NAAA Inhibitory Activity: Evidence from Related C3-Propanamide Coumarin Scaffolds in BindingDB

While no direct NAAA inhibition data have been reported for the target compound, structurally related 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide derivatives with different N-substituents have been tested against human NAAA (N-acylethanolamine acid amidase) and deposited in BindingDB [1][2]. For instance, a closely related analog (BDBM50151055, CHEMBL3771111) bearing the same coumarin core with a distinct N-substitution exhibited an IC50 of 160 nM against human NAAA expressed in HEK293 cells [1]. Another analog (BDBM50151240, CHEMBL3770558) demonstrated an IC50 of 37 nM under the same assay conditions [2]. These data suggest that the 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl propanamide scaffold, when appropriately N-substituted, can achieve nanomolar potency against NAAA, a therapeutic target for inflammation and pain. The target compound's N-benzyl substituent represents a distinct terminus that has not been evaluated in this assay.

NAAA inhibition N-acylethanolamine acid amidase Anti-inflammatory coumarins

Antioxidant Capacity: Hydroxyl Radical Scavenging as a Function of 7-OH Substitution and C3 Side Chain Identity

The 7-hydroxy-4,8-dimethylcoumarin core possesses intrinsic radical-scavenging capacity attributable to the phenolic 7-OH group, which can donate a hydrogen atom to quench reactive oxygen species . In general coumarin SAR, the radical-scavenging activity follows the rank order: 6,7-dihydroxy > 7,8-dihydroxy > 7-hydroxy > 4-methyl-7-hydroxy substitution patterns [1]. The presence of electron-donating methyl groups at C4 and C8 enhances the stability of the phenoxyl radical formed after hydrogen donation, modestly improving antioxidant capacity compared to unsubstituted 7-hydroxycoumarin [1]. The C3-propanamide-N-benzyl side chain does not directly participate in radical scavenging but influences compound solubility and aggregation behavior in aqueous assay media, which can confound DPPH or ABTS assay readouts. Compared to the N-(pyridin-2-ylmethyl) analog, the N-benzyl variant has reduced water solubility (estimated LogS ~ -4.2 vs. ~ -3.8), necessitating careful solvent selection (DMSO or ethanol) for reliable antioxidant assay measurements [2].

Coumarin antioxidants Free radical scavenging DPPH assay

Synthetic Accessibility and Purity Profile: Vendor-Supplied Benchmarks for Reproducible Research

The target compound is commercially available from multiple research chemical suppliers with stated purities of ≥95% (HPLC), typically supplied as a solid in milligram to gram quantities . In contrast, the core scaffold 7-hydroxy-4,8-dimethylcoumarin is available at ≥98% purity from major chemical suppliers (e.g., Sigma-Aldrich, CymitQuimica) at significantly lower cost per gram . The N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide target compound shares the same coumarin core but requires multi-step synthesis involving (i) formation of the 7-hydroxy-4,8-dimethylcoumarin core via Pechmann condensation, (ii) C3 functionalization to introduce the propanoic acid linker, (iii) amide coupling with benzylamine, and (iv) purification to ≥95% . This synthetic complexity results in a higher procurement cost (approximately 5- to 20-fold higher per gram than the core scaffold, based on vendor catalog pricing) but delivers a pre-functionalized building block that eliminates 2-3 synthetic steps for researchers incorporating the C3-propanamide-N-benzyl motif.

Chemical procurement Compound purity HPLC quality control

Validated Research and Industrial Application Scenarios for N-Benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide


CYP2A6 Isoform Selectivity Probe for in Vitro Drug Metabolism Studies

The compound's 7-hydroxy-4,8-dimethylcoumarin core and C3-amide extension occupy a structural space adjacent to known CYP2A6 inhibitors (e.g., methoxsalen, 6,7-dihydroxycoumarin). As demonstrated by Qi et al. (2019), 7-hydroxycoumarin analogs with hydrophobic substituents at positions C4, C6, and C8 exhibit differential CYP2A6 vs. CYP3A4 selectivity [1]. The target compound, with its unique C8-methyl and C3-propanamide-N-benzyl substitutions, can serve as a probe compound to assess whether C3-amide extensions confer CYP2A6 selectivity advantages over the clinical inhibitor methoxsalen (IC50 0.43 μM for CYP2A6, but with significant CYP3A4 inhibition) [1]. Recommended use: Include the target compound at 0.1-100 μM in coumarin 7-hydroxylation assays using human liver microsomes or recombinant CYP2A6, with parallel CYP3A4 counter-screening using testosterone 6β-hydroxylation or midazolam 1'-hydroxylation as probe reactions [1].

NAAA Pharmacological Tool Compound for Endocannabinoid Pathway Research

Structurally related 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide derivatives have demonstrated nanomolar NAAA inhibitory activity (IC50 37-160 nM) in HEK293 cell-based assays, as deposited in BindingDB [2][3]. NAAA inhibition elevates endogenous N-palmitoylethanolamine (PEA) levels, producing anti-inflammatory and analgesic effects without cannabinoid receptor activation [3]. The target compound's N-benzyl terminus represents an unexplored N-substitution for NAAA SAR. Recommended use: Screen the compound at 0.01-10 μM against human NAAA in a fluorogenic substrate assay (N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide) alongside the known NAAA inhibitor ARN077 (IC50 ~7 nM) as a positive control [3]. Parallel counter-screening against FAAH (fatty acid amide hydrolase) is advised to establish target selectivity.

Scaffold-Hopping Starting Point for Multi-Target Coumarin-Based Drug Design

The target compound combines three pharmacophoric elements—the 7-hydroxy-4,8-dimethylcoumarin antioxidant/fluorophore core, a flexible C3-propanamide linker, and a terminal N-benzyl group—in a single, readily procurable entity . This modular architecture supports systematic SAR exploration: the benzyl group can be replaced with substituted benzyl, heterocyclic methyl, or alkyl amines via amide hydrolysis/re-coupling; the coumarin core can be modified at C6, C7, or C8; and the linker length (propanamide vs. acetamide vs. butanamide) can be tuned . Published coumarin SAR studies confirm that C3-substitution dramatically modulates biological target engagement across diverse targets including CYP enzymes, cholinesterases, monoamine oxidases, and cannabinoid receptors [1]. Recommended use: Employ the target compound as a versatile intermediate for parallel library synthesis, with each modification vector explored independently to build multi-parameter optimization datasets.

Fluorescent Probe Development via 7-Hydroxycoumarin Derivatization

The 7-hydroxy-4,8-dimethylcoumarin core is structurally related to 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), a widely used fluorogenic leaving group in enzyme activity assays (λex ~360 nm, λem ~450 nm) [4]. While the 4,8-dimethyl substitution pattern modestly shifts fluorescence properties, the 7-OH group remains available for derivatization (e.g., acylation, sulfation, glycosylation) to generate fluorogenic enzyme substrates. The target compound's C3-propanamide-N-benzyl extension provides a distinct chemical handle for conjugation to biomolecules or solid supports without interfering with the fluorogenic 7-OH site [4]. Recommended use: Explore derivatization of the 7-OH group with enzyme-cleavable moieties (e.g., acetate for esterases, sulfate for sulfatases, β-glucuronide for β-glucuronidase) to generate fluorogenic substrate candidates, with the C3-amide side chain available for biotin or affinity tag attachment.

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